2-Bromo-N,3-dimethylbenzene-1-sulfonamide
CAS No.:
Cat. No.: VC17841660
Molecular Formula: C8H10BrNO2S
Molecular Weight: 264.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H10BrNO2S |
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Molecular Weight | 264.14 g/mol |
IUPAC Name | 2-bromo-N,3-dimethylbenzenesulfonamide |
Standard InChI | InChI=1S/C8H10BrNO2S/c1-6-4-3-5-7(8(6)9)13(11,12)10-2/h3-5,10H,1-2H3 |
Standard InChI Key | KWNRAMAPJVMDPS-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=CC=C1)S(=O)(=O)NC)Br |
Introduction
Chemical Identity and Structural Profile
Molecular Characteristics
2-Bromo-N,3-dimethylbenzene-1-sulfonamide (IUPAC name: 2-bromo-N,3-dimethylbenzenesulfonamide) has the molecular formula C₈H₉BrN₂O₂S and a molecular weight of 277.14 g/mol. The benzene ring is functionalized with three distinct groups:
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A sulfonamide group (-SO₂NHCH₃) at position 1, where the nitrogen atom is methylated.
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A bromine atom at position 2.
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A methyl group (-CH₃) at position 3.
The compound’s planar aromatic core and electron-withdrawing substituents (bromine and sulfonamide) contribute to its polarity and potential for intermolecular interactions, such as hydrogen bonding and hydrophobic effects.
Table 1: Key Physicochemical Properties
Synthesis and Structural Modification
Primary Synthetic Routes
The synthesis of 2-bromo-N,3-dimethylbenzene-1-sulfonamide can be inferred from methods used for analogous brominated sulfonamides. A plausible pathway involves:
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Sulfonation of 2-bromo-3-methylbenzene:
Reacting 2-bromo-3-methylbenzene with chlorosulfonic acid to yield 2-bromo-3-methylbenzenesulfonyl chloride. -
Amidation with Methylamine:
Treating the sulfonyl chloride with methylamine in the presence of a base (e.g., triethylamine) to form 2-bromo-N,3-dimethylbenzene-1-sulfonamide.
This method parallels the alkylation of 5-bromothiophene-2-sulfonamide with alkyl bromides using lithium hydride (LiH) in dimethylformamide (DMF), as demonstrated in the synthesis of NDM-1 inhibitors .
Alternative Approaches
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Direct Methylation:
Reacting 2-bromobenzene-1-sulfonamide with methyl iodide in the presence of a strong base (e.g., LiH) to introduce the N-methyl group . -
Multi-Step Functionalization:
Introducing bromine and methyl groups sequentially via electrophilic aromatic substitution, followed by sulfonation and amidation.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar sulfonamide group and nonpolar aromatic/bromine components:
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Polar Solvents: Moderately soluble in DMF and dimethyl sulfoxide (DMSO).
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Aprotic Solvents: Poor solubility in hexane or chloroform.
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Aqueous Solutions: Limited solubility due to hydrophobic methyl and bromine groups, though the sulfonamide may facilitate weak hydration.
Stability studies on similar sulfonamides indicate resistance to hydrolysis under acidic conditions but susceptibility to strong bases, which can cleave the sulfonamide bond .
Spectroscopic Characterization
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¹H NMR:
Expected signals include a singlet for the N-methyl group (~2.8 ppm) and aromatic protons split by bromine’s anisotropic effects. The methyl group at position 3 would appear as a singlet near 2.4 ppm. -
¹³C NMR:
Distinct peaks for the sulfonamide sulfur-bound carbon (~130 ppm), aromatic carbons (110–140 ppm), and methyl carbons (20–25 ppm). -
IR Spectroscopy:
Strong absorption bands for the sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H deformation (~1550 cm⁻¹) .
Biological Activity and Mechanisms
Enzyme Inhibition
Sulfonamides are competitive inhibitors of DHPS due to their structural similarity to para-aminobenzoic acid (PABA). The bromine and methyl substituents in 2-bromo-N,3-dimethylbenzene-1-sulfonamide may improve binding affinity by introducing hydrophobic interactions with enzyme pockets .
Applications in Research and Industry
Pharmaceutical Development
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Antibacterial Agents: As a DHPS inhibitor, this compound could serve as a lead structure for drugs targeting antibiotic-resistant bacteria.
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Enzyme Probes: Its bromine atom allows radiolabeling (e.g., with ⁷⁶Br) for tracking drug distribution in vivo.
Material Science
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Polymer Modification: Sulfonamide groups can enhance the thermal stability and solubility of polymers.
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Ligand Design: Potential as a ligand in coordination chemistry due to its sulfur and nitrogen donor atoms.
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